molecular formula C19H27N3O2 B1521199 tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate CAS No. 1181458-58-1

tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate

Cat. No. B1521199
CAS RN: 1181458-58-1
M. Wt: 329.4 g/mol
InChI Key: UQJNAVAVPRBBMW-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate” is a chemical compound with the molecular formula C19H27N3O2 and a molecular weight of 329.44 . It is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H27N3O2/c1-19(2,3)24-18(23)21-15-8-10-22(11-9-15)13-14-12-20-17-7-5-4-6-16(14)17/h4-7,12,15,20H,8-11,13H2,1-3H3,(H,21,23) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of approximately 496.9°C at 760 mmHg and a predicted density of approximately 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.60 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of complex molecules. Its structure, featuring an indole moiety linked to a piperidine ring through a carbamate, is particularly useful for creating pharmacologically active molecules. For instance, it can be employed in the development of novel central nervous system (CNS) drugs due to the indole’s bioactive properties and the piperidine ring’s prevalence in CNS-active compounds .

Agriculture

Within the agricultural sector, the compound’s potential lies in its role as a building block for creating agrochemicals. The indole group is a core structure in many natural products, including plant hormones like auxins, which regulate plant growth. By manipulating the structure of tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate, researchers can synthesize new compounds with potential use as growth promoters or pesticides .

Material Science

In material science, this compound could be utilized in the synthesis of organic materials with specific electronic properties. The indole ring system is known for its stability and conductive properties, making it a candidate for creating organic semiconductors or components in light-emitting diodes (LEDs). The piperidine moiety could further modulate the material’s properties, such as flexibility or thermal stability .

Environmental Science

Environmental science applications may include the use of this compound in the development of sensors for environmental monitoring. The indole structure can interact with various environmental pollutants, potentially allowing for the creation of sensitive detection systems for contaminants like heavy metals or organic toxins .

Biochemistry

In biochemistry, tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate could be used in proteomics research. It may serve as a protective group for amino acids during peptide synthesis or as a linker molecule in the construction of complex proteins and enzymes. Its ability to undergo specific reactions under controlled conditions makes it a versatile tool for biochemists .

Pharmacology

Pharmacologically, the compound’s indole and piperidine rings are common motifs in drug design, often associated with neurological activity. It could be explored for the development of new therapeutic agents targeting neurological disorders such as Alzheimer’s disease, Parkinson’s disease, or schizophrenia. The compound’s modifiable structure allows for the optimization of drug-receptor interactions, enhancing efficacy and reducing side effects .

properties

IUPAC Name

tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)21-15-8-10-22(11-9-15)13-14-12-20-17-7-5-4-6-16(14)17/h4-7,12,15,20H,8-11,13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJNAVAVPRBBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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